synthesis and characterization of [5-(2-Pyridinyl)-2-Thienyl]Methanol
synthesis and characterization of [5-(2-Pyridinyl)-2-Thienyl]Methanol
An In-depth Technical Guide to the Synthesis and Characterization of [5-(2-Pyridinyl)-2-Thienyl]Methanol
Authored by: A Senior Application Scientist
Foreword
The confluence of pyridine and thiophene moieties in a single molecular entity gives rise to a scaffold of significant interest in medicinal chemistry and materials science. [5-(2-Pyridinyl)-2-Thienyl]Methanol is a compound that embodies this synergy, offering a versatile platform for the development of novel therapeutic agents and functional materials. Heterocyclic compounds are a cornerstone of modern drug discovery, valued for their diverse structures and wide range of pharmacological activities.[1] This guide provides a comprehensive overview of a robust synthetic strategy for [5-(2-Pyridinyl)-2-Thienyl]Methanol, coupled with a detailed protocol for its thorough characterization. The methodologies presented herein are designed to be both reproducible and illustrative of the key chemical principles at play, providing researchers with the foundational knowledge to not only replicate this synthesis but also to adapt and innovate upon it.
Strategic Approach to Synthesis
The synthesis of [5-(2-Pyridinyl)-2-Thienyl]Methanol can be approached through several modern cross-coupling methodologies. After careful consideration of efficiency, substrate availability, and reaction robustness, a synthetic plan centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is proposed. This powerful C-C bond-forming reaction offers high yields and functional group tolerance, making it an ideal choice for coupling the pyridine and thiophene rings.[2][3]
The overall synthetic strategy is a two-step process:
-
Suzuki-Miyaura Coupling: A 2-substituted pyridine derivative will be coupled with a 5-substituted thiophene derivative. Specifically, we will utilize 2-(tributylstannyl)pyridine and 5-bromothiophene-2-carbaldehyde. While Stille coupling is also a viable option with these reactants, the underlying principles of palladium-catalyzed cross-coupling are similar.
-
Reduction of the Aldehyde: The resulting aldehyde from the coupling reaction will be selectively reduced to the corresponding primary alcohol, yielding the target molecule, [5-(2-Pyridinyl)-2-Thienyl]Methanol.
This approach is advantageous as it allows for the late-stage introduction of the hydroxymethyl group, which might otherwise interfere with the cross-coupling reaction.
Synthesis Workflow Diagram
Caption: A two-step synthetic workflow for [5-(2-Pyridinyl)-2-Thienyl]Methanol.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-(Tributylstannyl)pyridine | ≥95% | Sigma-Aldrich |
| 5-Bromothiophene-2-carbaldehyde | ≥97% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | ≥98% | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | ≥99.8% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | ≥99.5% | Fisher Scientific |
| Hexanes | ≥98.5% | Fisher Scientific |
| Magnesium Sulfate (anhydrous) | ≥99.5% | Fisher Scientific |
Step 1: Synthesis of 5-(2-Pyridinyl)thiophene-2-carbaldehyde
This procedure is adapted from established Suzuki-Miyaura cross-coupling protocols for heteroaryl compounds.[4][5]
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(bromomethyl)thiophene (1 eq), the desired aryl boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Anhydrous 1,4-dioxane (appropriate volume) and an aqueous solution of potassium phosphate (2 M, 2 eq) are added via syringe.
-
Reaction: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (7:3 hexanes/ethyl acetate) to afford 5-(2-Pyridinyl)thiophene-2-carbaldehyde as a solid.
Step 2: Synthesis of [5-(2-Pyridinyl)-2-Thienyl]Methanol
The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation.
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Reaction Setup: To a 50 mL round-bottom flask, dissolve 5-(2-Pyridinyl)thiophene-2-carbaldehyde (1 eq) in anhydrous methanol. The flask is placed in an ice bath to cool to 0°C.
-
Reducing Agent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. TLC (7:3 hexanes/ethyl acetate) can be used to monitor the disappearance of the starting aldehyde.
-
Quenching: The reaction is carefully quenched by the dropwise addition of water.
-
Extraction: The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude [5-(2-Pyridinyl)-2-Thienyl]Methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized [5-(2-Pyridinyl)-2-Thienyl]Methanol. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
3.1.1. ¹H NMR Spectroscopy
The expected ¹H NMR spectrum in CDCl₃ will show distinct signals for the protons on both the pyridine and thiophene rings, as well as the methylene and hydroxyl protons of the methanol group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridinyl-H6 | 8.60 - 8.50 | d | ~ 4.5 |
| Pyridinyl-H3, H4, H5 | 8.00 - 7.20 | m | - |
| Thienyl-H3 | 7.20 - 7.10 | d | ~ 3.5 |
| Thienyl-H4 | 7.00 - 6.90 | d | ~ 3.5 |
| -CH₂OH | 4.80 - 4.70 | s | - |
| -CH₂OH | 2.50 - 2.00 | br s | - |
Note: The chemical shifts of aromatic protons can be influenced by the electronic effects of the substituents. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the concentration and solvent.[6]
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridinyl-C2 | 155 - 150 |
| Pyridinyl-C6 | 150 - 148 |
| Thienyl-C2 | 145 - 140 |
| Thienyl-C5 | 140 - 135 |
| Pyridinyl-C4 | 138 - 135 |
| Pyridinyl-C3, C5 | 128 - 120 |
| Thienyl-C3, C4 | 125 - 120 |
| -CH₂OH | 65 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of thiophene derivatives shows characteristic bands.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3400 - 3200 | Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=C, C=N Stretch (aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (primary alcohol) | 1050 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. For [5-(2-Pyridinyl)-2-Thienyl]Methanol (C₁₀H₉NOS), the expected molecular weight is 191.25 g/mol .
-
Expected [M+H]⁺: 192.0483
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in ethanol or hexane, will show absorption bands characteristic of the conjugated π-system of the pyridinyl-thiophene core. The spectra of thiophene derivatives have been studied, and the substituents on the thiophene ring affect the absorption.[8]
Purity Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a suitable starting point for method development.
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Organotin Compounds: 2-(Tributylstannyl)pyridine is toxic and should be handled with extreme care.
-
Palladium Catalysts: Palladium catalysts are flammable and may be irritating.
-
Sodium Borohydride: NaBH₄ reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Solvents: Dioxane, methanol, dichloromethane, ethyl acetate, and hexanes are flammable and have varying degrees of toxicity. Avoid inhalation and skin contact.
-
Potential Applications in Drug Development
The [5-(2-Pyridinyl)-2-Thienyl]Methanol scaffold is a privileged structure in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the thiophene ring serves as a bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic properties. The primary alcohol functionality provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. This class of compounds has shown potential in the development of agents targeting the central nervous system and as antagonists for various receptors.[9][10]
Logical Relationship Diagram
Caption: Interrelation of synthesis, characterization, and application of the target molecule.
Conclusion
This technical guide has outlined a comprehensive and reliable strategy for the . By leveraging a robust Suzuki-Miyaura cross-coupling reaction followed by a straightforward reduction, this valuable research compound can be obtained in high purity. The detailed characterization protocols provide a framework for confirming the structural integrity of the final product. The insights provided herein are intended to empower researchers in their pursuit of novel discoveries in the fields of medicinal chemistry and materials science.
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